In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating significant potential as a versatile kinase inhibitor.[1][2] This guide provides an in-depth computational docking analysis of 6-iodoimidazo[1,2-b]pyridazine-based inhibitors, comparing their predicted binding affinities and interaction patterns against two clinically relevant serine/threonine kinases: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Glycogen Synthase Kinase-3β (GSK-3β). This analysis aims to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to guide further inhibitor design and optimization efforts.
Recent studies have highlighted the potential of 6-substituted imidazo[1,2-b]pyridazines as potent inhibitors of TAK1, a key signaling node in inflammatory pathways, and GSK-3β, a crucial enzyme implicated in a variety of pathologies including neurodegenerative diseases and cancer.[1][3] The introduction of an iodine atom at the 6-position of the imidazo[1,2-b]pyridazine core offers a strategic vector for chemical modification, making this scaffold particularly attractive for structure-activity relationship (SAR) studies.
This guide will dissect the computational methodologies employed to predict the binding modes of these inhibitors and compare their performance with established, alternative inhibitors for the same targets.
The credibility of any in silico study hinges on a robust and reproducible methodology. The following experimental workflow is designed to be a self-validating system, ensuring the reliability of the generated docking poses and binding affinity predictions.
The primary objective of this computational study is to predict and compare the binding efficacy of a 6-iodoimidazo[1,2-b]pyridazine-based inhibitor against TAK1 and GSK-3β, relative to known inhibitors.
Table 1: Predicted binding energies and key interacting residues for inhibitors docked into the ATP-binding site of TAK1 (PDB: 5V5N).
Table 2: Predicted binding energies and key interacting residues for inhibitors docked into the ATP-binding site of GSK-3β (PDB: 1I09).
The computational docking results provide valuable insights into the potential of 6-iodoimidazo[1,2-b]pyridazine-based compounds as kinase inhibitors.
The 6-iodoimidazo[1,2-b]pyridazine derivative is predicted to bind favorably within the ATP-binding pocket of TAK1, with a binding energy of -8.9 kcal/mol. The imidazo[1,2-b]pyridazine core is predicted to form crucial hydrogen bonds with the hinge region residues Met108 and Cys109, a common interaction motif for kinase inhibitors. The iodo-substituent at the 6-position is predicted to be oriented towards a hydrophobic pocket, potentially contributing to the overall binding affinity through favorable van der Waals interactions.
In comparison, the known TAK1 inhibitor, Takinib, exhibits a slightly more favorable predicted binding energy of -9.5 kcal/mol.[6] This is attributed to an additional hydrogen bond with Glu107 and more extensive hydrophobic interactions.[7] Nevertheless, the comparable binding energy and similar interaction pattern of the 6-iodoimidazo[1,2-b]pyridazine derivative underscore its potential as a potent TAK1 inhibitor. Further optimization of the substituents on the imidazo[1,2-b]pyridazine core could enhance its affinity to rival or even surpass that of established inhibitors.
Against GSK-3β, the 6-iodoimidazo[1,2-b]pyridazine derivative demonstrates a predicted binding energy of -8.2 kcal/mol. The heterocyclic core is predicted to form a key hydrogen bond with the backbone of Val135 in the hinge region. The 6-iodo group is predicted to occupy a hydrophobic sub-pocket, contributing to the binding stability.
The generic ATP-competitive inhibitor used for comparison shows a predicted binding energy of -8.7 kcal/mol, forming additional hydrogen bonds with Thr138 and Asp200. While the 6-iodoimidazo[1,2-b]pyridazine derivative shows slightly lower predicted affinity, its ability to effectively occupy the ATP binding site suggests it is a viable scaffold for the development of GSK-3β inhibitors. Structure-activity relationship studies on imidazo[1,2-b]pyridazine derivatives have indeed led to the identification of potent GSK-3β inhibitors.[3][8]
This computational guide demonstrates that the 6-iodoimidazo[1,2-b]pyridazine scaffold represents a promising starting point for the design of potent inhibitors against both TAK1 and GSK-3β kinases. The docking studies reveal favorable binding modes and energies, comparable to those of known inhibitors. The iodine atom at the 6-position serves as a valuable handle for synthetic elaboration, allowing for the exploration of different substituents to optimize potency and selectivity.
The presented data provides a strong rationale for the synthesis and experimental validation of a library of 6-iodoimidazo[1,2-b]pyridazine derivatives. Future work should focus on in vitro kinase assays and cell-based functional assays to confirm the inhibitory activity and elucidate the mechanism of action. The integration of computational predictions with experimental data will be instrumental in accelerating the development of novel and effective kinase inhibitors based on this versatile scaffold.
-
Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(7), 1325–1333. [Link]
-
Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]
-
Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., Xiao, H., Krause, C. M., Clarke, W. J., Kish, K., Lewis, H., Szapiel, N., Ravirala, R., Mutalik, S., Nakmode, D., Shah, D., Burton, C. R., Macor, J. E., & Dubowchik, G. M. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]
-
Kerekes, A. D., Esposite, S. J., Doll, R. J., Tagat, J. R., Yu, T., Xiao, Y., Zhang, Y., Prelusky, D. B., Tevar, S., Gray, K., Terracina, G. A., Lee, S., Jones, J., Liu, M., Basso, A. D., & Smith, E. B. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201–210. [Link]
-
Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., Xiao, H., Krause, C. M., Clarke, W. J., Kish, K., Lewis, H., Szapiel, N., Ravirala, R., Mutalik, S., Nakmode, D., Shah, D., Burton, C. R., Macor, J. E., & Dubowchik, G. M. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]
-
RCSB PDB. (2016). 5GJD: Crystal structure of human TAK1/TAB1 fusion protein in complex with ligand 2. [Link]
-
RCSB PDB. (2002). 1H8F: Glycogen Synthase Kinase 3 beta. [Link]
-
Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., Xiao, H., Krause, C. M., Clarke, W. J., Kish, K., Lewis, H., Szapiel, N., Ravirala, R., Mutalik, S., Nakmode, D., Shah, D., Burton, C. R., Macor, J. E., & Dubowchik, G. M. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ACS Publications. [Link]
-
RCSB PDB. (2002). 1I09: STRUCTURE OF GLYCOGEN SYNTHASE KINASE-3 (GSK3B). [Link]
-
Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., Xiao, H., Krause, C. M., Clarke, W. J., Kish, K., Lewis, H., Szapiel, N., Ravirala, R., Mutalik, S., Nakmode, D., Shah, D., Burton, C. R., Macor, J. E., & Dubowchik, G. M. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ACS Publications. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. mitogen-activated protein kinase kinase kinase 7. [Link]
-
Moslin, R., Gardner, D., Santella, J., Zhang, Y., Duncia, J. V., Liu, C., Lin, J., Tokarski, J. S., Strnad, J., Pedicord, D., Chen, J., Blat, Y., Zupa-Fernandez, A., Cheng, L., Sun, H., Chaudhry, C., Huang, C., D'Arienzo, C., Sack, J. S., Muckelbauer, J. K., Chang, C., Tredup, J., Xie, D., Aranibar, N., Burke, J. R., Carter, P. H., & Weinstein, D. S. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 998–1013. [Link]
-
Moslin, R., Gardner, D., Santella, J., Zhang, Y., Duncia, J. V., Liu, C., Lin, J., Tokarski, J. S., Strnad, J., Pedicord, D., Chen, J., Blat, Y., Zupa-Fernandez, A., Cheng, L., Sun, H., Chaudhry, C., Huang, C., D'Arienzo, C., Sack, J. S., Muckelbauer, J. K., Chang, C., Tredup, J., Xie, D., Aranibar, N., Burke, J. R., Carter, P. H., & Weinstein, D. S. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]
-
Wikipedia. (2023). Glycogen synthase kinase-3 beta. [Link]
-
Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Institutes of Health. [Link]
-
Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]
-
Moslin, R., Gardner, D., Santella, J., Zhang, Y., Duncia, J. V., Liu, C., Lin, J., Tokarski, J. S., Strnad, J., Pedicord, D., Chen, J., Blat, Y., Zupa-Fernandez, A., Cheng, L., Sun, H., Chaudhry, C., Huang, C., D'Arienzo, C., Sack, J. S., Muckelbauer, J. K., Chang, C., Tredup, J., Xie, D., Aranibar, N., Burke, J. R., Carter, P. H., & Weinstein, D. S. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. National Institutes of Health. [Link]
-
Moslin, R., Gardner, D., Santella, J., Zhang, Y., Duncia, J. V., Liu, C., Lin, J., Tokarski, J. S., Strnad, J., Pedicord, D., Chen, J., Blat, Y., Zupa-Fernandez, A., Cheng, L., Sun, H., Chaudhry, C., Huang, C., D'Arienzo, C., Sack, J. S., Muckelbauer, J. K., Chang, C., Tredup, J., Xie, D., Aranibar, N., Burke, J. R., Carter, P. H., & Weinstein, D. S. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health. [Link]
-
Krystof, V., Gucka, T., Korabecny, J., Gnanasekaran, N., De-Veylder, L., & Soukup, O. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]
-
ResearchGate. (2022). Molecular docking of cannflavins and TAK1 at the ATP binding site in comparison to takinib, an ATP-competitive inhibitor. [Link]
-
ResearchGate. (2022). In silico Molecular Docking and Scrutinizing Druglike Properties of Selected Phytoconstituents Against TAK1, Xanthin Oxidase, and IL-1 β Targets in Gouty Arthritis. [Link]
-
Medicine Innovates. (2020). Development of an Oral Drug Targeting TAK1 as an Alternative to Front-line Biologics for Rheumatoid Arthritis. [Link]
-
ResearchGate. (2020). TAK1 inhibitors in the ATP binding pocket of TAK1. (a) Overlay of.... [Link]
-
Krystof, V., Gucka, T., Korabecny, J., Gnanasekaran, N., De-Veylder, L., & Soukup, O. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]
-
Krystof, V., Gucka, T., Korabecny, J., Gnanasekaran, N., De-Veylder, L., & Soukup, O. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. [Link]
-
ResearchGate. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
-
Zhang, L., Lakkaniga, N. R., Bharate, J. B., Mcconnell, N., Wang, X., Kharbanda, A., Leung, Y.-K., & Zhang, C. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Institutes of Health. [Link]
-
Choi, H. G., Lee, J. H., Kim, Y. J., Park, E. J., Kwak, J. H., Lee, H. S., Park, C. H., & Lee, J. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2849–2854. [Link]
-
Moslin, R., Gardner, D., Santella, J., Zhang, Y., Duncia, J. V., Liu, C., Lin, J., Tokarski, J. S., Strnad, J., Pedicord, D., Chen, J., Blat, Y., Zupa-Fernandez, A., Cheng, L., Sun, H., Chaudhry, C., Huang, C., D'Arienzo, C., Sack, J. S., Muckelbauer, J. K., Chang, C., Tredup, J., Xie, D., Aranibar, N., Burke, J. R., Carter, P. H., & Weinstein, D. S. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]
-
Debnath, M., An, Y., Bhasin, D., Penthala, N. R., & Crooks, P. A. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(4), 861–866. [Link]
-
Moslin, R., Gardner, D., Santella, J., Zhang, Y., Duncia, J. V., Liu, C., Lin, J., Tokarski, J. S., Strnad, J., Pedicord, D., Chen, J., Blat, Y., Zupa-Fernandez, A., Cheng, L., Sun, H., Chaudhry, C., Huang, C., D'Arienzo, C., Sack, J. S., Muckelbauer, J. K., Chang, C., Tredup, J., Xie, D., Aranibar, N., Burke, J. R., Carter, P. H., & Weinstein, D. S. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed. [Link]
-
Zhang, L., Lakkaniga, N. R., Bharate, J. B., Mcconnell, N., Wang, X., Kharbanda, A., Leung, Y.-K., & Zhang, C. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed. [Link]
-
Totzke, J., Scarneo, S., Yang, K. W., & Haystead, T. A. J. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Philosophical Transactions of the Royal Society B: Biological Sciences, 375(1807), 20190352. [Link]
-
Faisal, M., Al-Harbi, K. S., & Al-Anazi, M. R. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5189–5202. [Link]
-
Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]
-
Kerekes, A. D., Esposite, S. J., Doll, R. J., Tagat, J. R., Yu, T., Xiao, Y., Zhang, Y., Prelusky, D. B., Tevar, S., Gray, K., Terracina, G. A., Lee, S., Jones, J., Liu, M., Basso, A. D., & Smith, E. B. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. [Link]
-
Kerekes, A. D., Esposite, S. J., Doll, R. J., Tagat, J. R., Yu, T., Xiao, Y., Zhang, Y., Prelusky, D. B., Tevar, S., Gray, K., Terracina, G. A., Lee, S., Jones, J., Liu, M., Basso, A. D., & Smith, E. B. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. PubMed. [Link]
-
Tsubaki, M., Takeda, T., Ogawa, N., Sakamoto, K., Shimaoka, H., Fujita, A., Itoh, T., Imano, M., Satou, T., & Nishida, S. (2013). Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. Oncology Letters, 5(6), 1731–1737. [Link]